molecular formula C21H12N2O3 B5577803 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5577803
M. Wt: 340.3 g/mol
InChI Key: GEXKEKIFODXLAZ-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that belongs to the family of isoindole derivatives. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Photophysical Properties

A novel phthalimide derivative containing an isoindole moiety was synthesized to investigate its solvatochromic behavior and dipole moments. Different solvent correlation methods were employed to estimate the singlet excited and ground state dipole moments. Experimental and computational studies indicated that the singlet excited state dipole moment is greater than the ground state dipole moment, suggesting potential applications in materials science for the development of novel photophysical probes (Akshaya et al., 2016).

Structural Characterization

The structure of 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, previously synthesized in a laboratory, was confirmed by 1D and 2D NMR spectroscopy. This work highlights the importance of structural characterization in understanding the chemical properties of such compounds, which can be critical for their application in chemical synthesis and material science (Dioukhane et al., 2021).

Corrosion Resistance

Phthalimide-functionalized benzoxazine monomers were synthesized and applied as coatings on mild steel. These coatings exhibited significant corrosion resistance in saline environments, demonstrating the potential of such compounds in protecting metals against corrosion. This application is particularly relevant for industries looking to enhance the longevity and durability of metal structures (Aly et al., 2020).

Antiproliferative Activity

Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids were synthesized and evaluated for their in vitro antiproliferative activity. Some derivatives exhibited significant activity, suggesting their potential as molecules for developing new anticancer agents. This research underscores the importance of chemical modification and synthesis in discovering novel therapeutic agents (Molinari et al., 2015).

properties

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-20-15-8-1-2-9-16(15)21(25)23(20)14-7-5-6-13(12-14)19-22-17-10-3-4-11-18(17)26-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKEKIFODXLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352504
Record name 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58193-99-0
Record name 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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